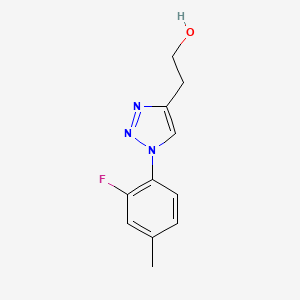
2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is a synthetic organic compound featuring a triazole ring substituted with a fluoro-methylphenyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2-fluoro-4-methylphenylamine through diazotization followed by azidation.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through nucleophilic substitution or addition reactions, depending on the available functional groups on the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring and the fluoro-methylphenyl group are generally stable under reducing conditions, but selective reduction of other functional groups can be achieved.
Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 2-(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethanal or 2-(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethanoic acid.
Reduction: Reduced derivatives depending on the functional groups present.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol can be used as a probe to study enzyme interactions and metabolic pathways due to its triazole ring, which is known to interact with various biological targets.
Medicine
Medicinally, this compound has potential as a pharmacophore in drug design. The triazole ring is a common motif in many pharmaceuticals, and the fluoro-methylphenyl group can enhance binding affinity and specificity to biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the triazole ring.
Mechanism of Action
The mechanism of action of 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with molecular targets through the triazole ring. This ring can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their function. The fluoro-methylphenyl group can further modulate these interactions by providing additional binding sites or altering the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(1-(2-Fluoro-4-ethylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
2-(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-1-ol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
The presence of the fluoro-methylphenyl group in 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol imparts unique electronic properties that can enhance its reactivity and binding affinity compared to similar compounds. The specific positioning of the fluoro and methyl groups can also influence the compound’s overall stability and solubility, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-[1-(2-fluoro-4-methylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-8-2-3-11(10(12)6-8)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFGOJQADQOLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
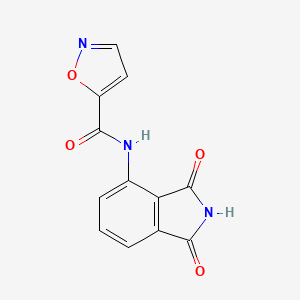
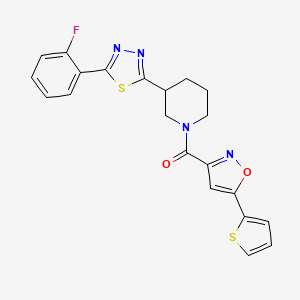

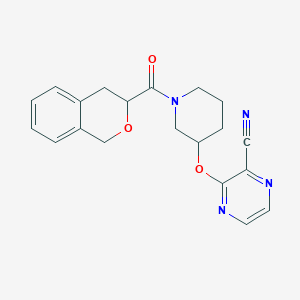
![1-(4,6-Dimethylpyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2634140.png)
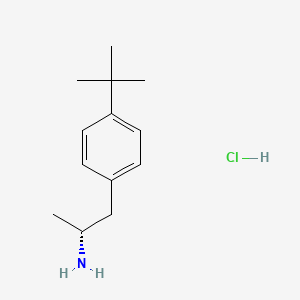
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2634143.png)
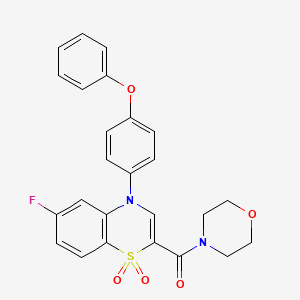
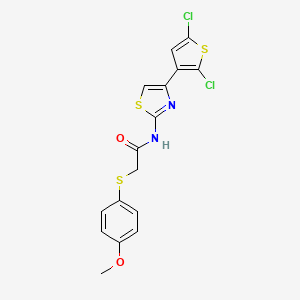
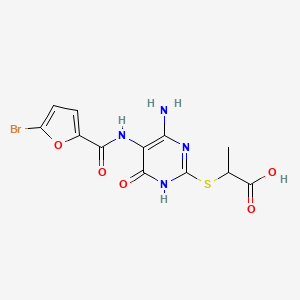
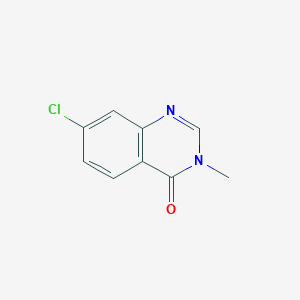
![1-[(4-Fluorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2634149.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2634155.png)
